6-(2-butoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[(2-Butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-[(2-butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols starting from isatin or its derivatives . One common method includes the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates the formation of the indoloquinoxaline core .
Chemical Reactions Analysis
6-[(2-Butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoxaline ring, using reagents such as alkyl halides
Scientific Research Applications
6-[(2-Butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits cytotoxic properties against various cancer cell lines, making it a potential candidate for anticancer drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It acts as a DNA intercalating agent, which can be utilized in studying DNA interactions and developing antiviral agents.
Mechanism of Action
The primary mechanism of action of 6-[(2-butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline core, which can enhance its binding affinity and stability .
Comparison with Similar Compounds
6-[(2-Butoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline: These derivatives exhibit similar cytotoxic properties but differ in their substituents, which can affect their biological activity.
11-methyl-6H-indolo[2,3-b]quinolines: These compounds are synthesized via iodine-mediated annulation and have shown antiviral activity.
6-[(2-butoxyphenyl)methyl]-9-methyl-6H-indolo[2,3-b]quinoxaline: This derivative is similar in structure but has a methyl group at the 9-position, which can influence its electronic properties.
Properties
Molecular Formula |
C25H23N3O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-[(2-butoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-2-3-16-29-23-15-9-4-10-18(23)17-28-22-14-8-5-11-19(22)24-25(28)27-21-13-7-6-12-20(21)26-24/h4-15H,2-3,16-17H2,1H3 |
InChI Key |
OKNMIZQKXZSBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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